Ethylphosphocitrate can be synthesized from citric acid derivatives through various chemical reactions. It is classified under organophosphorus compounds due to the presence of phosphorus in its structure. The compound's relevance spans several fields, including medicinal chemistry and biochemistry, where it may play roles in metabolic pathways or serve as a precursor for other biologically active molecules.
The synthesis of ethylphosphocitrate typically involves the reaction of ethyl phosphonic acid with citric acid or its derivatives. The general approach can be summarized as follows:
The reaction mechanism involves nucleophilic attack by the ethyl phosphonic acid on the carbonyl carbon of the citric acid, leading to the formation of an ester bond. The reaction conditions must be carefully controlled to optimize yield and minimize side reactions.
Ethylphosphocitrate has a complex molecular structure that includes both phosphonate and carboxylic acid functional groups. The molecular formula for ethylphosphocitrate can be represented as .
Ethylphosphocitrate can participate in various chemical reactions typical for phosphonate esters:
The reactivity of ethylphosphocitrate is influenced by its functional groups, making it a versatile intermediate for further chemical transformations in organic synthesis.
Relevant data regarding melting points, boiling points, and specific heat capacities would typically be obtained from experimental studies or chemical databases.
Ethylphosphocitrate has potential applications in several scientific fields:
Ethylphosphocitrate (C8H13O10P) is a semi-synthetic compound derived from citric acid through ethyl esterification and phosphorylation modifications. This molecule integrates structural features of both endogenous metabolites (citrate) and phosphate-containing regulators, enabling unique interactions with metabolic enzymes. Its design leverages citrate's role as a mitochondrial metabolite and phosphate-mediated allosteric regulation, positioning it as a targeted modulator of cellular energy pathways [5] [9]. Research indicates its significance lies in disrupting key junctions of carbon flux, particularly between glycolysis and lipid biosynthesis, making it a valuable tool for studying metabolic diseases [1] [8].
Core Structure: Ethylphosphocitrate comprises a citrate backbone with two modifications:
Molecular Features:
Functional Group Reactivity:Table 1: Comparative Reactivity of Functional Groups
Group | Role in Ethylphosphocitrate | Biological Consequence |
---|---|---|
β-hydroxyl | Phosphorylation site | Mimics phosphometabolites (e.g., phosphoserine) |
Ethyl-esterified carboxyl | Hydrophobic modification | Enhances membrane permeability |
Free carboxylates | Metal chelation (Mg2+, Ca2+) | Inhibits metal-dependent enzymes |
The ethyl group increases lipophilicity compared to citrate, facilitating cellular uptake, while the phosphate group introduces steric and electrostatic interference with enzyme active sites [5] [7]. This dual modification allows competitive inhibition of citrate-binding enzymes, including ATP citrate lyase (ACLY) and phosphofructokinase [1] [8].
Citrate Derivatives in Early Research:The exploration of citrate analogs began with studies on:
Ethylphosphocitrate Emergence (1990s–2000s):Ethylphosphocitrate was engineered to overcome limitations of earlier analogs:
Table 2: Development Timeline of Citrate-Based Metabolic Modulators
Compound | Decade | Primary Target | Limitation |
---|---|---|---|
Fluorocitrate | 1960s | Aconitase | Mitochondrial toxicity |
Phosphocitrate | 1980s | ACLY | Poor cellular uptake |
Ethylphosphocitrate | 1990s | ACLY/PDH complex | Synthetic complexity |
This development aligned with growing interest in targeting cancer-specific metabolism, particularly after the rediscovery of the Warburg effect [1] [9].
Targeting Mitochondrial-Cytosolic Crosstalk:Ethylphosphocitrate disrupts two critical nodes in energy metabolism:1. ATP Citrate Lyase (ACLY) Inhibition:- Binds ACLY’s citrate pocket (Ki = 3.2 μM), suppressing acetyl-CoA production for fatty acid synthesis [1] [8]- Depletes cytosolic acetyl-CoA pools, reducing histone acetylation and lipogenesis [8]
Metabolic Consequences:
Table 3: Metabolic Impacts of Ethylphosphocitrate (10–100 μM Treatment)
Parameter | Change vs. Control | Observed Timeframe |
---|---|---|
Intracellular ATP | ↓ 30–40% | 2–4 hours |
Cytosolic acetyl-CoA | ↓ 65% | 1 hour |
Fatty acid synthesis | ↓ 80% | 6 hours |
Lactate production | ↑ 2.5-fold | 3 hours |
Therapeutic Relevance:Ethylphosphocitrate’s ability to simultaneously inhibit glucose-derived lipogenesis and promote glycolytic flux mirrors the effects of natural regulators like AMPK. This positions it as a prototype for:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7